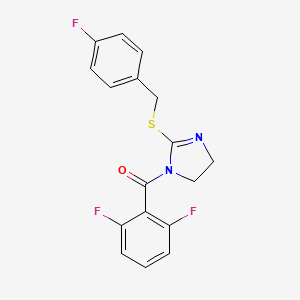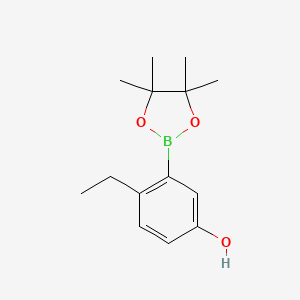
4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound . It is also known as “苯硼酸频哪醇酯” and is often used in the preparation of pharmaceuticals and chemical intermediates .
Chemical Reactions Analysis
This compound is often used in the preparation of pharmaceuticals and chemical intermediates . It is also used in the synthesis of other compounds .Physical And Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . The boiling point is predicted to be 542.8±50.0 °C and the density is predicted to be 1.25±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Compounds
4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as a precursor in the synthesis of complex organic compounds. For instance, it plays a role in the phosphine-catalyzed [4 + 2] annulation, resulting in the synthesis of tetrahydropyridines with high functionalization and complete regioselectivity. These compounds have potential applications in various fields including pharmaceuticals and materials science (Zhu, Lan, & Kwon, 2003).
Crystal Structure and Vibrational Properties
The compound is used in studies focused on understanding the crystal structure and vibrational properties of organic molecules. It has been synthesized and characterized using spectroscopy and X-ray diffraction, providing insights into molecular conformation, which is crucial for the development of new materials with specific properties (Wu, Chen, Chen, & Zhou, 2021).
Molecular Structure Analysis
Research involving this compound includes density functional theory (DFT) studies to calculate molecular structures and compare them with X-ray diffraction values. These analyses provide valuable information on molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the physicochemical properties of compounds (Huang et al., 2021).
Mecanismo De Acción
Target of Action
Boronic acid derivatives like this compound are often used in organic synthesis and medicinal chemistry, suggesting that its targets could be diverse depending on the context .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through covalent bonding . They can form reversible covalent complexes with proteins, enzymes, or other biological targets, which can lead to changes in the function or activity of these targets .
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed in the body due to their ability to form reversible covalent complexes with biological targets .
Result of Action
The compound’s ability to form reversible covalent complexes with biological targets suggests that it could potentially alter the function or activity of these targets, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets . .
Propiedades
IUPAC Name |
4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-6-10-7-8-11(16)9-12(10)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXINSCZVESCSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

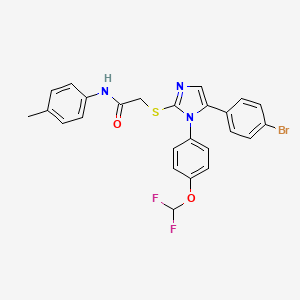

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2971823.png)
![N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide](/img/structure/B2971825.png)

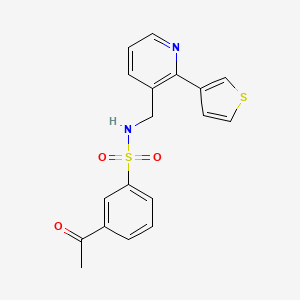
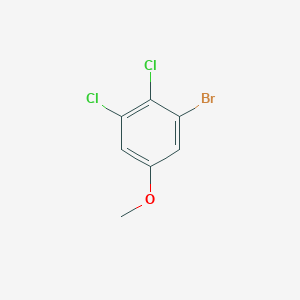
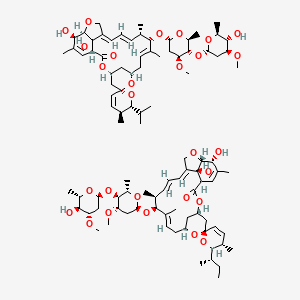
![2-[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2971835.png)
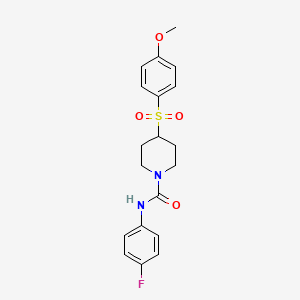
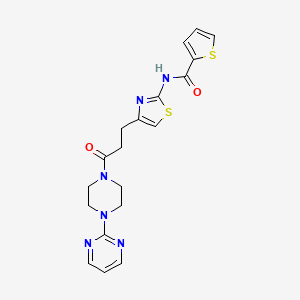
![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2971840.png)
